
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is a synthetic organic compound that belongs to the class of ribofuranosides These compounds are characterized by the presence of a ribose sugar moiety linked to a methyl group and substituted with tolylsulphonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose followed by selective sulfonylation. The general steps include:
Protection of Hydroxyl Groups: Ribose is first protected using suitable protecting groups such as acetyl or benzyl groups.
Sulfonylation: The protected ribose is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tolylsulphonyl groups.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside can undergo various chemical reactions, including:
Substitution Reactions: The tolylsulphonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding desulfonylated product.
Oxidation Reactions: The methyl group can be oxidized to form carboxyl or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a desulfonylated ribofuranoside.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
- Methyl-2,3,5-tri-O-(4-methylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-ethylsulphonyl)-beta-D-ribofuranoside
- Methyl-2,3,5-tri-O-(4-benzylsulphonyl)-beta-D-ribofuranoside
Uniqueness
Methyl-2,3,5-tri-O-(4-tolylsulphonyl)-beta-D-ribofuranoside is unique due to the specific arrangement and nature of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
分子式 |
C27H30O11S3 |
|---|---|
分子量 |
626.7 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25-,26-,27-/m1/s1 |
InChIキー |
CSILPXNRFFZFSV-FPCALVHFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
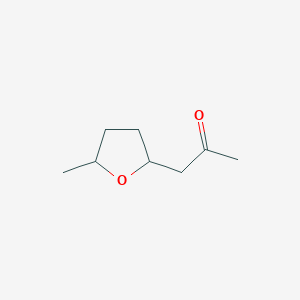
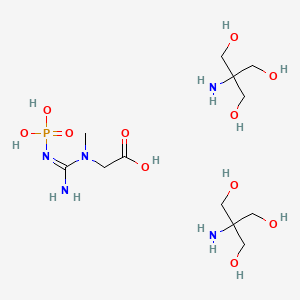
![3-[3-(2-Methylprop-2-enoyloxy)propoxy]propyl 2-methylprop-2-enoate](/img/structure/B13817284.png)
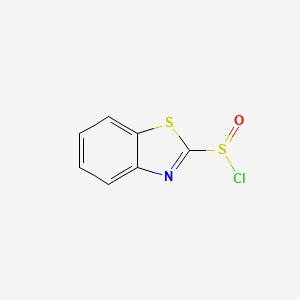
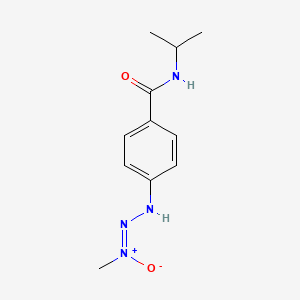

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
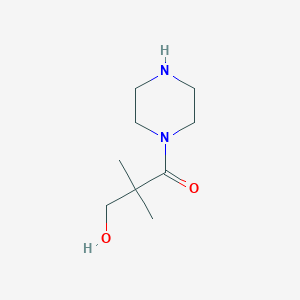
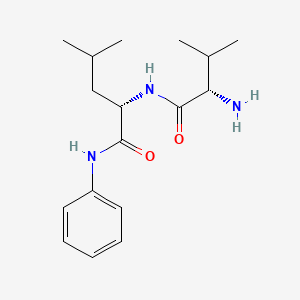
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
